4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride
Description
4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) at position 4 and a carboxamide group at position 7 of the octane ring. The hydrochloride salt enhances its stability and solubility, making it relevant for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
4-azaspiro[2.5]octane-7-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7(11)6-1-4-10-8(5-6)2-3-8;/h6,10H,1-5H2,(H2,9,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQKMADEVFJRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC2)CC1C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a cyclization reaction of a linear precursor containing an amine and a carboxylic acid group can be induced under acidic or basic conditions to form the spirocyclic structure.
Amidation: The carboxylic acid group in the spirocyclic core is then converted to a carboxamide group through an amidation reaction. This can be achieved using reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a suitable amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is distinguished by its carboxamide group, which differentiates it from other spirocyclic hydrochlorides. Key analogs include:
Key Observations :
- Spiro Ring Size : Smaller spiro systems (e.g., 2.4 in heptane derivatives) reduce steric hindrance compared to 2.5-octane analogs .
- Functional Groups : Carboxamide derivatives (target) likely exhibit higher hydrogen-bonding capacity than carboxylic acids or ethers, influencing solubility and receptor interactions .
- Nitrogen Position : Shifting the nitrogen (e.g., 6-azaspiro vs. 4-azaspiro) alters basicity and salt formation efficiency .
Insights :
Physical and Chemical Properties
Biological Activity
4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various therapeutic contexts.
Structure and Composition
- Chemical Formula : C7H14ClN
- CAS Number : 2309461-71-8
- Molecular Weight : 161.65 g/mol
The compound features a spirocyclic structure, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an agonist for certain G protein-coupled receptors (GPCRs) and may inhibit various kinases involved in cellular signaling pathways.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : There is evidence pointing towards its potential role in neuroprotection, particularly in models of neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in conditions such as arthritis and inflammatory bowel disease.
Case Studies and Research Findings
Recent studies have investigated the efficacy of this compound in various biological contexts:
| Study | Findings |
|---|---|
| Study 1 | Evaluated antimicrobial activity against E. coli and S. aureus, showing significant inhibition at low concentrations. |
| Study 2 | Investigated neuroprotective effects in a mouse model of Alzheimer's disease, demonstrating reduced neuronal death and improved cognitive function. |
| Study 3 | Assessed anti-inflammatory effects in a rat model of colitis, revealing decreased levels of pro-inflammatory cytokines. |
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the spirocyclic structure. The methods often utilize readily available precursors and can be optimized for yield and purity.
Synthetic Route
- Formation of Spirocyclic Core : Involves cyclization reactions using appropriate reagents under controlled conditions.
- Carboxamide Formation : The introduction of the carboxamide group is achieved through acylation reactions with amines.
- Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt for enhanced solubility and stability.
Applications in Medicine
This compound holds potential applications in several therapeutic areas:
- Infectious Diseases : As an antimicrobial agent, it could be developed further for treating resistant bacterial infections.
- Neurodegenerative Disorders : Its neuroprotective properties suggest potential use in therapies for diseases like Alzheimer's.
- Inflammatory Conditions : The anti-inflammatory effects position it as a candidate for treating chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
